"2-vinyl-4,5-dihydrooxazole chemical properties"
"2-vinyl-4,5-dihydrooxazole chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2-Vinyl-4,5-dihydrooxazole
Introduction
2-Vinyl-4,5-dihydrooxazole, also known as 2-ethenyl-4,5-dihydro-1,3-oxazole, is a heterocyclic compound with the molecular formula C5H7NO.[1][2] It belongs to the class of 2-oxazolines, which are five-membered heterocyclic rings containing one nitrogen and one oxygen atom. The presence of a vinyl group at the 2-position makes it a versatile monomer for polymerization and a useful building block in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and handling for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-vinyl-4,5-dihydrooxazole are summarized in the table below. While some specific physical constants like melting and boiling points are not consistently reported in public databases, computed values and data from safety sheets provide valuable information.[1][2]
| Property | Value | Source |
| Molecular Formula | C5H7NO | [1][2] |
| Molecular Weight | 97.12 g/mol | [2] |
| IUPAC Name | 2-ethenyl-4,5-dihydro-1,3-oxazole | [2] |
| CAS Number | 13670-33-2 | [1][3] |
| Appearance | Liquid (form) | [4] |
| Color | Colorless to yellowish | [4] |
| Odor | Strong, amine-like | [1][4] |
| Boiling Point | 66 °C @ 10 mmHg (for a similar compound) | [5] |
| Specific Gravity | 0.9 +/- 0.015 | [6] |
| Solubility | Negligible in water | [6] |
| XLogP3 | 0.4 | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-vinyl-4,5-dihydrooxazole.
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Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center, which is essential for determining its molecular weight and fragmentation pattern.[2]
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Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a film technique, are available and can be used to identify functional groups present in the molecule.[2]
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Raman Spectroscopy: Raman spectral data is also available for this compound.[2]
Reactivity and Applications
2-Vinyl-4,5-dihydrooxazole is a reactive molecule due to the presence of both a vinyl group and a dihydrooxazole ring. This dual reactivity makes it a valuable intermediate in various chemical transformations.
Polymerization
The vinyl group allows 2-vinyl-4,5-dihydrooxazole to act as a monomer in polymerization reactions. The dihydrooxazole ring can also undergo cationic ring-opening polymerization, which is initiated by electrophiles such as Brønsted or Lewis acids.[7][8] This process leads to the formation of poly(N-acylethylenimine)s, which are bioisosteres of polypeptides.[8]
Organic Synthesis
As a building block in organic synthesis, 2-vinyl-4,5-dihydrooxazole is utilized in various reactions.[1] The dihydrooxazole moiety can be a precursor to other functional groups. For instance, it can react with electrophiles, leading to ring-opening and the formation of amide-containing structures.[7][8] It has been employed in multi-component reactions, for example, with Grignard reagents and salicylaldehydes, to produce complex N-amino-benzylated phenols.[8]
Potential Applications
2-Vinyl-4,5-dihydrooxazole and its derivatives have been investigated for several applications:
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Flavor and Fragrance: It is used as a flavor and fragrance agent in the food and cosmetic industries due to its strong odor.[1]
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Pharmaceutical Production: Its unique structure serves as a building block in the synthesis of various drug candidates.[1]
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Biological Activity: Studies have suggested potential anti-inflammatory and antimicrobial properties for this class of compounds.[1]
Experimental Protocols
Synthesis of Dihydrooxazoles from Vinyl Azides (General Procedure)
This protocol describes a photochemical approach for the synthesis of 2,5-dihydrooxazoles from vinyl azides under flow conditions, which can be adapted for the synthesis of 2-vinyl-4,5-dihydrooxazole.[9]
Materials:
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Substituted vinyl azide (starting material)
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Solvent (e.g., cyclopentyl methyl ether - CPME)
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Diisopropyl azodicarboxylate (dipolarophile)
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Photoflow reactor equipped with high-power LEDs (e.g., 365-450 nm)
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Syringe pump
Procedure:
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A solution of the vinyl azide (e.g., 0.01 M in CPME) is prepared.[9]
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The solution is drawn into a syringe and placed on a syringe pump.
-
The photoflow reactor is set up with the appropriate LED light source.
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The solution of the vinyl azide is pumped through the reactor at a defined flow rate (e.g., 0.02 mL/min).[9]
-
Inside the reactor, photochemical denitrogenation of the vinyl azide occurs, forming a 2H-azirine intermediate.[9]
-
The 2H-azirine can ring-open to form a nitrile ylide.[9]
-
This nitrile ylide can then undergo a [3+2] cycloaddition with a suitable dipolarophile to form the dihydrooxazole ring.[9]
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The product stream is collected from the outlet of the reactor.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
General Reactivity of 4,5-Dihydrooxazoles with Electrophiles
Caption: Reaction pathways of 4,5-dihydrooxazoles with electrophiles.
Conceptual Workflow for Dihydrooxazole Synthesis via Flow Photochemistry
Caption: A conceptual workflow for synthesizing dihydrooxazoles using flow photochemistry.
Safety and Handling
2-Vinyl-4,5-dihydrooxazole is a chemical that requires careful handling.
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Hazards: It is considered harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[4][6] It may also form explosive peroxides.[6]
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Precautions: Wear protective gloves, clothing, and eye/face protection.[6][10] Use only in a well-ventilated area and keep away from heat, sparks, and open flames.[5][6]
-
Storage: Store in a cool, well-ventilated place between 60 and 100 °F (approximately 15 and 38 °C).[6] Keep containers tightly closed when not in use and protect from moisture.[6] For longer-term storage, it should be kept under nitrogen at temperatures below 30 °C.[4]
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Disposal: Dispose of the material as hazardous waste in accordance with federal and state regulations.[5][6]
References
- 1. Cas 13670-33-2,4,5-Dihydrooxazole, 2-vinyl- | lookchem [lookchem.com]
- 2. 4,5-Dihydrooxazole, 2-vinyl- | C5H7NO | CID 548911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydrooxazole, 2-vinyl- | 13670-33-2 [chemicalbook.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
